REACTION_CXSMILES
|
C[Si](C)(C)CC[O:5][C:6]1[CH:13]=[N:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].[F-].C([N+](CCCC)(CCC)CCCC)CCC>C1COCC1>[OH:5][C:6]1[CH:13]=[N:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9] |f:1.2|
|
Name
|
3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCOC1=C(C#N)C=CN=C1)(C)C
|
Name
|
N,N-dibutyl-N-propylbutan-1-aminium fluoride
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM and 5% methanol in DCM
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |